molecular formula C6H5BrN2O3 B1592707 2-((5-Bromopyrimidin-2-yl)oxy)acetic acid CAS No. 270912-79-3

2-((5-Bromopyrimidin-2-yl)oxy)acetic acid

Cat. No.: B1592707
CAS No.: 270912-79-3
M. Wt: 233.02 g/mol
InChI Key: YNKPSWPVUXFTJB-UHFFFAOYSA-N
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Description

2-((5-Bromopyrimidin-2-yl)oxy)acetic acid (CAS 270912-79-3) is a brominated pyrimidine derivative with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol. The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and an acetic acid moiety linked via an ether oxygen at the 2-position . It is typically stored under dry, room-temperature conditions and exhibits hazard warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H332/H335) .

This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of sulfamoyl amide derivatives, as evidenced by its inclusion in patented crystalline forms of sodium (5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-yl)(sulfamoyl)amide .

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-4-1-8-6(9-2-4)12-3-5(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKPSWPVUXFTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623982
Record name [(5-Bromopyrimidin-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270912-79-3
Record name [(5-Bromopyrimidin-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Bromopyrimidin-2-yl)oxy)acetic acid typically involves the reaction of 5-bromopyrimidine with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-((5-Bromopyrimidin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Coupling Reactions: New carbon-carbon bonded products with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to 2-((5-Bromopyrimidin-2-yl)oxy)acetic acid. For instance, derivatives of pyrimidine have been shown to exhibit significant inhibitory effects against gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. These compounds often demonstrate minimum inhibitory concentrations (MICs) that are competitive with established antibiotics like linezolid, indicating their potential as new antibacterial agents .

Cancer Therapeutics
The compound is also being explored for its role in cancer treatment. Research has indicated that pyrimidine derivatives can inhibit specific proteins involved in cancer cell proliferation. For instance, the optimization of BCL6 inhibitors has shown that modifications to the pyrimidine structure can enhance binding affinity and potency against cancer cells . This suggests that this compound and its derivatives could be valuable in developing targeted cancer therapies.

Synthesis and Chemical Properties

Synthesis Pathways
The synthesis of this compound typically involves reactions that utilize starting materials like 5-bromo-2-chloropyrimidine. Various methods have been documented, including the use of bases such as potassium tert-butoxide in solvents like toluene to achieve high yields . The compound's synthesis is crucial for its application in pharmaceutical development.

Chemical Properties
The molecular formula of this compound is C₆H₅BrN₂O₃, with a molecular weight of approximately 233.02 g/mol. Its structure includes a brominated pyrimidine moiety connected via an ether linkage to acetic acid, which contributes to its biological activity .

Case Studies and Research Findings

StudyFocusFindings
MDPI Study (2023)Antibacterial EvaluationDemonstrated significant antibacterial activity against multiple strains; MIC values comparable to existing antibiotics .
PMC Research (2021)Cancer InhibitionExplored modifications to pyrimidine structures leading to enhanced BCL6 inhibition; potential for further development in oncology .
Patent Analysis (2015)Synthesis MethodsOutlined effective synthetic routes for producing various pyrimidine derivatives, emphasizing the importance of base selection and reaction conditions .

Mechanism of Action

The mechanism of action of 2-((5-Bromopyrimidin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors by mimicking natural substrates or ligands, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of 2-((5-Bromopyrimidin-2-yl)oxy)acetic acid, highlighting structural variations, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Remarks
This compound 270912-79-3 C₆H₅BrN₂O₃ 233.02 Bromopyrimidinyl, ether-linked acetic acid Pharmaceutical intermediates
Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate 1404431-96-4 C₈H₉BrN₂O₃ 261.07 Ethyl ester derivative Research chemical; higher lipophilicity
2-(5-Bromopyrimidin-2-yl)acetic acid 1447607-69-3 C₆H₅BrN₂O₂ 217.02 Direct acetic acid attachment (no ether) Intermediate for heterocyclic synthesis
Fluroxypyr (herbicide) 69377-81-7 C₇H₅Cl₂FN₂O₃ 255.03 Pyridine core with Cl, F, and amino groups Herbicide targeting broadleaf weeds
2-(5-Bromo-2-thienyl)acetic acid 71637-38-2 C₆H₅BrO₂S 221.08 Thiophene ring instead of pyrimidine Potential use in polymer chemistry

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity
  • Ester vs. Acid Functionality : Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate (CAS 1404431-96-4) exhibits higher lipophilicity due to the ethyl ester group, which may enhance membrane permeability in drug candidates compared to the polar carboxylic acid group in the parent compound .
  • Halogen Substitution : Fluroxypyr (CAS 69377-81-7) demonstrates how chloro and fluoro substituents on a pyridine ring enhance herbicidal activity, whereas bromine on pyrimidine in the target compound may favor pharmaceutical applications due to metabolic stability .
Physicochemical Properties
  • Boiling Point and Solubility : Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate has a predicted boiling point of 347.2°C , significantly higher than the parent acid due to increased molecular weight and esterification .
  • Hazard Profiles : While this compound is classified as a respiratory and dermal irritant (H335/H315), Fluroxypyr’s hazards are tied to its herbicidal action, emphasizing the role of functional groups in toxicity .

Biological Activity

2-((5-Bromopyrimidin-2-yl)oxy)acetic acid, also known as [(5-bromo-2-pyrimidinyl)oxy]acetic acid, is a compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : 2-((5-bromo-2-pyrimidinyl)oxy)acetic acid
  • Molecular Formula : C6H5BrN2O3
  • Purity : 98%
  • Physical Form : Solid
  • Storage Conditions : Sealed in dry conditions at room temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Pseudomonas aeruginosaModerate inhibition
Candida albicansAntifungal activity

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a carrageenan-induced paw edema model, it exhibited a significant reduction in inflammation compared to standard anti-inflammatory drugs like Indomethacin . The inhibition percentage was calculated using established methodologies, confirming its potential as an anti-inflammatory agent.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, blocking specific pathways involved in inflammation and microbial resistance.
  • Cell Signaling Modulation : It influences key signaling pathways such as MAPK, which are crucial for cell proliferation and differentiation .
  • Receptor Interaction : The compound interacts with various receptors, potentially altering their conformation and activity.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound alongside related pyrimidine derivatives. For example, a study highlighted the synthesis of novel 2,4,5-trisubstituted pyrimidines that demonstrated potent antiplasmodial activity against malaria parasites . These findings suggest that compounds structurally related to this compound could lead to the development of new antimalarial therapies.

Case Studies

  • Antibacterial Screening : A comparative study involving this compound showed enhanced antibacterial effects when docked against DNA gyrase (topoisomerase II), indicating its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Assays : The compound was tested in various models to evaluate its efficacy in reducing inflammation. Results indicated a significant reduction in paw edema when compared to control groups treated with standard anti-inflammatory agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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